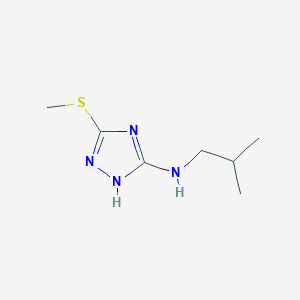

N-(2-Methylpropyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-Methylpropyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine, also known as MMPT, is a synthetic compound that has recently been used in scientific research applications. MMPT is an aryl triazole derivative, which is a type of heterocyclic compound that contains a 3-membered ring of nitrogen, sulfur, and carbon atoms. In the field of medicinal chemistry, MMPT is being studied for its potential therapeutic applications.

Applications De Recherche Scientifique

Versatility in Organic Synthesis

N-(2-Methylpropyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine, a compound incorporating the 1,2,4-triazole moiety, is of significant interest in the field of organic synthesis due to its utility in developing pharmaceuticals, dyes, and agricultural products. The 1,2,4-triazole core is a critical scaffold in medicinal chemistry, offering a pathway to a diverse array of biologically active compounds. This functionality is attributable to the triazole ring's ability to mimic the peptide bond, making it a staple in the synthesis of peptidomimetics, a class of molecules that emulate the biological activity of peptides. Its inclusion in molecules contributes to enhanced stability, bioavailability, and specificity in targeting biological receptors (Nazarov et al., 2021).

Pharmaceutical Applications

In the pharmaceutical industry, compounds derived from the triazole class have been engineered to exhibit a broad spectrum of therapeutic activities. These include antiviral, antibacterial, anticancer, and anti-inflammatory properties, underscoring the triazole ring's versatility as a fundamental building block in drug design. This adaptability is largely due to the triazole's ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets, enhancing drug-target interactions and therapeutic efficacy. The design of triazole-containing drugs leverages these interactions to optimize the drugs' pharmacodynamic and pharmacokinetic profiles, leading to improved patient outcomes (Ferreira et al., 2013).

Agricultural Significance

Beyond its pharmaceutical applications, the 1,2,4-triazole framework is instrumental in the development of agrochemicals, including herbicides, insecticides, and fungicides. These compounds play a crucial role in enhancing crop protection, yield, and sustainability in agricultural practices. The triazole derivatives are valued for their specificity in targeting pests and diseases while minimizing adverse effects on the environment and non-target species. This specificity is achieved through the careful design of triazole compounds to interact selectively with biological targets in pests and pathogens, thereby offering a targeted approach to crop protection (Parchenko et al., 2019).

Propriétés

IUPAC Name |

N-(2-methylpropyl)-3-methylsulfanyl-1H-1,2,4-triazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4S/c1-5(2)4-8-6-9-7(12-3)11-10-6/h5H,4H2,1-3H3,(H2,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCLEBVNZRYMCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC(=NN1)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Methylpropyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B6341676.png)

![tert-Butyl 4-{imidazo[1,2-a]pyridin-3-ylmethyl}-3-phenylpiperazine-1-carboxylate](/img/structure/B6341681.png)

![Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate](/img/structure/B6341689.png)

![tert-Butyl N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]carbamate](/img/structure/B6341727.png)

![3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B6341729.png)

![tert-Butyl N-[(2E)-2-(hydroxyimino)-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B6341734.png)